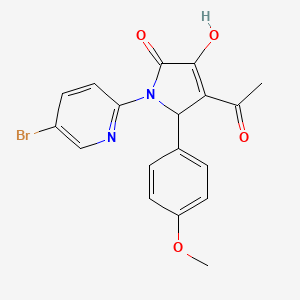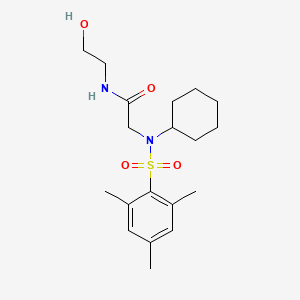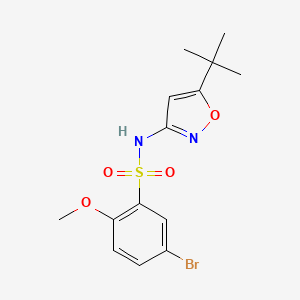![molecular formula C19H22N2O4 B5178061 1-(4-butoxyphenyl)-3-[(2-furylmethyl)amino]-2,5-pyrrolidinedione](/img/structure/B5178061.png)
1-(4-butoxyphenyl)-3-[(2-furylmethyl)amino]-2,5-pyrrolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-butoxyphenyl)-3-[(2-furylmethyl)amino]-2,5-pyrrolidinedione, also known as BFMP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of pyrrolidinedione derivatives and has been found to exhibit a wide range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 1-(4-butoxyphenyl)-3-[(2-furylmethyl)amino]-2,5-pyrrolidinedione is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 1-(4-butoxyphenyl)-3-[(2-furylmethyl)amino]-2,5-pyrrolidinedione has been shown to inhibit the activity of COX-2, which is involved in the production of prostaglandins, a group of lipid compounds that play a role in the inflammatory response. 1-(4-butoxyphenyl)-3-[(2-furylmethyl)amino]-2,5-pyrrolidinedione has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
1-(4-butoxyphenyl)-3-[(2-furylmethyl)amino]-2,5-pyrrolidinedione has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. 1-(4-butoxyphenyl)-3-[(2-furylmethyl)amino]-2,5-pyrrolidinedione has also been shown to reduce inflammation and fibrosis in various tissues, including the liver, lung, and kidney. In addition, 1-(4-butoxyphenyl)-3-[(2-furylmethyl)amino]-2,5-pyrrolidinedione has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-butoxyphenyl)-3-[(2-furylmethyl)amino]-2,5-pyrrolidinedione has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. It has also been extensively studied and its biological activities are well characterized. However, there are also limitations to the use of 1-(4-butoxyphenyl)-3-[(2-furylmethyl)amino]-2,5-pyrrolidinedione in lab experiments. It is a relatively new compound and its long-term effects are not fully understood. In addition, its mechanism of action is not fully understood, which may limit its potential applications.
Direcciones Futuras
There are several future directions for the study of 1-(4-butoxyphenyl)-3-[(2-furylmethyl)amino]-2,5-pyrrolidinedione. One area of research is the development of new synthetic analogs of 1-(4-butoxyphenyl)-3-[(2-furylmethyl)amino]-2,5-pyrrolidinedione with improved biological activities and pharmacokinetic properties. Another area of research is the investigation of the potential therapeutic applications of 1-(4-butoxyphenyl)-3-[(2-furylmethyl)amino]-2,5-pyrrolidinedione in various diseases, including cancer, inflammation, and neurodegenerative diseases. Finally, the mechanism of action of 1-(4-butoxyphenyl)-3-[(2-furylmethyl)amino]-2,5-pyrrolidinedione needs to be further elucidated to fully understand its biological activities and potential applications.
Métodos De Síntesis
The synthesis of 1-(4-butoxyphenyl)-3-[(2-furylmethyl)amino]-2,5-pyrrolidinedione involves the condensation of 4-butoxybenzaldehyde with 2-furylacetonitrile to form 1-(4-butoxyphenyl)-3-(2-furyl)prop-2-en-1-one. This intermediate is then reacted with methylamine to form the final product, 1-(4-butoxyphenyl)-3-[(2-furylmethyl)amino]-2,5-pyrrolidinedione. The synthesis of 1-(4-butoxyphenyl)-3-[(2-furylmethyl)amino]-2,5-pyrrolidinedione has been optimized to produce high yields and purity.
Aplicaciones Científicas De Investigación
1-(4-butoxyphenyl)-3-[(2-furylmethyl)amino]-2,5-pyrrolidinedione has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-fibrotic properties. 1-(4-butoxyphenyl)-3-[(2-furylmethyl)amino]-2,5-pyrrolidinedione has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response.
Propiedades
IUPAC Name |
1-(4-butoxyphenyl)-3-(furan-2-ylmethylamino)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-2-3-10-24-15-8-6-14(7-9-15)21-18(22)12-17(19(21)23)20-13-16-5-4-11-25-16/h4-9,11,17,20H,2-3,10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQEQQLHHZANKNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-fluorobenzamide](/img/structure/B5177993.png)
![2-bromo-N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5178001.png)
![1-phenyl-4,10-bis(2-propoxyphenyl)-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-3,5,9,11-tetrone](/img/structure/B5178009.png)

![4-{[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]diazenyl}phenol](/img/structure/B5178022.png)

![N-{[3-(3-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-2-(1H-pyrazol-4-yl)ethanamine](/img/structure/B5178036.png)
![N-(4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}phenyl)acetamide](/img/structure/B5178052.png)
![2-[(3-ethyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-(2-phenoxyethyl)acetamide](/img/structure/B5178055.png)

![methyl 2-({[2-(2-furylmethyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoate](/img/structure/B5178069.png)

